sEH inhibitor-5

sEH inhibition Inflammation Enzyme assay

sEH inhibitor-5 (compound D016) is a potent small-molecule inhibitor of soluble epoxide hydrolase (sEH), exhibiting an IC50 value of 0.1 nM in enzymatic assays. It belongs to the 2-aminobenzo[d]thiazole chemotype and was originally identified as a synthetic byproduct during the development of related sEH inhibitors.

Molecular Formula C27H26Cl2N6O3S
Molecular Weight 585.5 g/mol
Cat. No. B12395464
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamesEH inhibitor-5
Molecular FormulaC27H26Cl2N6O3S
Molecular Weight585.5 g/mol
Structural Identifiers
SMILESC1COCCN1CCN(C2=CC3=C(C=C2)N=C(S3)NC(=O)NC4=CC=C(C=C4)Cl)C(=O)NC5=CC=C(C=C5)Cl
InChIInChI=1S/C27H26Cl2N6O3S/c28-18-1-5-20(6-2-18)30-25(36)33-26-32-23-10-9-22(17-24(23)39-26)35(12-11-34-13-15-38-16-14-34)27(37)31-21-7-3-19(29)4-8-21/h1-10,17H,11-16H2,(H,31,37)(H2,30,32,33,36)
InChIKeyCPQCLGGPYLETEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

sEH inhibitor-5 (D016): A 0.1 nM sEH Inhibitor for Inflammation Research


sEH inhibitor-5 (compound D016) is a potent small-molecule inhibitor of soluble epoxide hydrolase (sEH), exhibiting an IC50 value of 0.1 nM in enzymatic assays [1]. It belongs to the 2-aminobenzo[d]thiazole chemotype and was originally identified as a synthetic byproduct during the development of related sEH inhibitors [1]. While its extraordinary in vitro potency distinguishes it from many earlier sEH inhibitors, D016 is characterized by poor physicochemical properties, including high lipophilicity and low aqueous solubility [1].

Why sEH inhibitor-5 (D016) Cannot Be Interchanged with Other sEH Inhibitors in Research


Generic substitution among sEH inhibitors is not viable due to substantial differences in potency, chemotype, and physicochemical properties. sEH inhibitor-5 (D016) demonstrates an IC50 of 0.1 nM, which is 67-fold more potent than the widely used t-AUCB and significantly exceeds the potency of AUDA (18–69 nM) and TPPU (3.7–44 nM) [1]. Furthermore, D016’s 2-aminobenzo[d]thiazole scaffold and poor solubility profile create distinct experimental constraints compared to orally bioavailable analogs like sEH-IN-21 . These quantitative disparities in target engagement and handling characteristics preclude interchangeable use without compromising assay validity or in vivo outcomes.

Quantitative Evidence Guide: sEH inhibitor-5 (D016) vs. Key sEH Inhibitors


Potency Comparison: sEH inhibitor-5 (D016) vs. t-AUCB

sEH inhibitor-5 (D016) exhibits a 67-fold increase in potency relative to t-AUCB under identical assay conditions [1].

sEH inhibition Inflammation Enzyme assay

Potency Comparison: sEH inhibitor-5 (D016) vs. AUDA

sEH inhibitor-5 (D016) demonstrates an IC50 of 0.1 nM, which is 180-fold more potent than AUDA (mouse sEH IC50: 18 nM) and 690-fold more potent than AUDA (human sEH IC50: 69 nM) [1][2].

sEH inhibition Anti-inflammatory Assay development

Potency Comparison: sEH inhibitor-5 (D016) vs. TPPU

sEH inhibitor-5 (D016) (IC50 0.1 nM) is 37-fold more potent than TPPU against human sEH (IC50 3.7 nM) [1].

sEH inhibition Scaffold comparison In vitro

Potency Comparison: sEH inhibitor-5 (D016) vs. sEH-IN-21

Both sEH inhibitor-5 (D016) and sEH-IN-21 share an IC50 of 0.1 nM against sEH; however, sEH-IN-21 is orally active, while D016 possesses poor physicochemical properties that limit its in vivo utility [1].

sEH inhibition Oral bioavailability In vivo

Potency Comparison: sEH inhibitor-5 (D016) vs. sEH inhibitor-8

sEH inhibitor-5 (D016) (IC50 0.1 nM) is 4-fold more potent than sEH inhibitor-8 (human sEH IC50 0.4 nM) [1][2].

sEH inhibition CYP selectivity In vitro profiling

Potency Comparison: sEH inhibitor-5 (D016) vs. sEH inhibitor-6

sEH inhibitor-5 (D016) (IC50 0.1 nM) is 5-fold more potent than sEH inhibitor-6 (IC50 0.5 nM) [1][2].

sEH inhibition Lead optimization SAR

Optimal Research and Industrial Applications for sEH inhibitor-5 (D016)


High-Throughput Screening (HTS) and In Vitro Pharmacology

Due to its sub-nanomolar IC50 (0.1 nM), sEH inhibitor-5 (D016) is ideally suited for high-throughput screening assays and detailed in vitro pharmacological studies where maximum target engagement and minimal compound concentration are required. Its potency allows for the use of lower concentrations, reducing solvent interference and non-specific binding artifacts [1].

Structure-Activity Relationship (SAR) and Scaffold-Hopping Studies

As a 2-aminobenzo[d]thiazole derivative, D016 provides a distinct chemotype from traditional urea-based sEH inhibitors (e.g., TPPU, AUDA). It serves as a valuable reference point for medicinal chemists exploring novel sEH inhibitor scaffolds and for SAR studies aimed at understanding the molecular determinants of high-affinity binding [1].

Biochemical and Biophysical Assay Development

Researchers developing new sEH activity assays (e.g., fluorescent, FRET-based, or SPR) can utilize D016 as a high-potency positive control to validate assay sensitivity and dynamic range. Its well-characterized potency and commercial availability make it a reliable standard for inter-laboratory comparisons [1].

Proof-of-Concept Studies in Cellular Inflammation Models

In cellular models of inflammation, D016 can be employed to establish proof-of-concept for sEH-mediated anti-inflammatory effects. Its high potency ensures complete target inhibition, allowing researchers to delineate sEH-dependent pathways without confounding partial agonism or incomplete blockade [1].

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